molecular formula C25H22ClN5O3S B12160938 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12160938
M. Wt: 508.0 g/mol
InChI Key: WOMRYPIISFXZGW-JVWAILMASA-N
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Description

  • This compound is a mouthful, so let’s break it down. It belongs to the class of 1,2,4-triazole derivatives .
  • Its chemical formula is C₂₃H₂₀ClN₅O₃S .
  • The compound features a triazole ring , a chlorophenyl group , a methoxyphenyl group , and an acetohydrazide moiety .
  • The 1E in the name indicates the E-isomer of the double bond.
  • It’s a fascinating molecule with potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are scarce in the literature, we can envision its synthesis through .

      Reaction Conditions: These would involve combining appropriate starting materials under controlled conditions, likely using a or a .

      Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited research.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes , where functional groups are replaced.

      Common Reagents: Reagents like , , and could be involved.

      Major Products: These reactions may yield derivatives with modified phenyl or triazole substituents.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding.

      Medicine: Could serve as a lead compound for drug development, especially if it exhibits antimicrobial or anticancer properties.

      Industry: Perhaps as a precursor for specialty chemicals.

  • Mechanism of Action

      Targets: We’d need more research, but it could interact with enzymes, receptors, or cellular pathways.

      Pathways: Investigating its effects on cell signaling, gene expression, or metabolic processes is crucial.

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C25H22ClN5O3S

    Molecular Weight

    508.0 g/mol

    IUPAC Name

    2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

    InChI

    InChI=1S/C25H22ClN5O3S/c1-16(21-5-3-4-6-22(21)32)27-28-23(33)15-35-25-30-29-24(17-7-13-20(34-2)14-8-17)31(25)19-11-9-18(26)10-12-19/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-16+

    InChI Key

    WOMRYPIISFXZGW-JVWAILMASA-N

    Isomeric SMILES

    C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)/C4=CC=CC=C4O

    Canonical SMILES

    CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C4=CC=CC=C4O

    Origin of Product

    United States

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